![molecular formula C4H9ClN4O B2452732 [5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride CAS No. 2031259-31-9](/img/structure/B2452732.png)
[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride” is a chemical compound with a molecular weight of 204.66 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H12N4O.ClH/c8-3-5-9-7(11-10-5)6(12)4-1-2-4;/h4,6,12H,1-3,8H2,(H,9,10,11);1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Enzyme Inhibition and Medicinal Chemistry
"[5-(aminomethyl)-4H-1,2,4-triazol-3-yl]methanol hydrochloride" derivatives have been studied for their potential in enzyme inhibition, specifically in lipase and α-glucosidase inhibition. For instance, certain synthesized compounds derived from this molecule showed significant anti-lipase and anti-α-glucosidase activities (Bekircan, Ülker, & Menteşe, 2015).
Synthesis and Structural Analysis
The compound has been utilized in the synthesis of novel heterocyclic compounds. These compounds have been characterized using various techniques such as X-ray diffraction, IR, 1H NMR, and 13C NMR, contributing to the understanding of their structural properties (Şahin et al., 2014).
Catalyst Development
This compound is also pivotal in the development of catalysts. For example, it has been used to form complexes that catalyze the Huisgen 1,3-dipolar cycloaddition, which is important in organic synthesis and medicinal chemistry (Ozcubukcu et al., 2009).
Antimicrobial and Antioxidant Research
Derivatives of this compound have been synthesized and evaluated for their antibacterial activity, providing insights into potential therapeutic applications. Some synthesized compounds demonstrated significant antibacterial activities (Plech et al., 2011). Additionally, antioxidant properties of certain derivatives have been explored, adding to the understanding of their potential in combating oxidative stress (Bekircan et al., 2008).
Structural Chemistry and Theoretical Studies
The compound's derivatives have been the subject of structural chemistry studies, with analysis of their crystal structure, spectroscopic, electronic, luminescent, and nonlinear optical properties. These studies contribute to a deeper understanding of the material properties of these compounds (Nadeem et al., 2017).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
A similar compound, muscimol, is known to be a potent and selective orthosteric agonist for the gaba a receptor .
Mode of Action
This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .
Biochemical Pathways
Based on the action of muscimol, it can be inferred that the compound might affect the gabaergic pathway, which plays a key role in inhibitory neurotransmission in the central nervous system .
Result of Action
Based on the effects of muscimol, it can be inferred that the compound might enhance inhibitory neurotransmission and protect neurons from excitotoxic damage .
properties
IUPAC Name |
[3-(aminomethyl)-1H-1,2,4-triazol-5-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O.ClH/c5-1-3-6-4(2-9)8-7-3;/h9H,1-2,5H2,(H,6,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPKSJOWMHXLIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NNC(=N1)CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

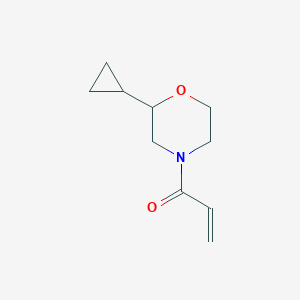
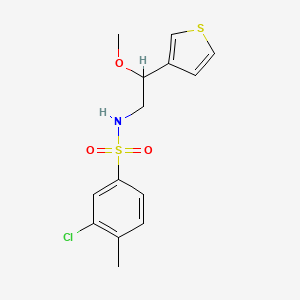
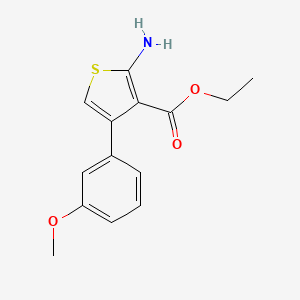
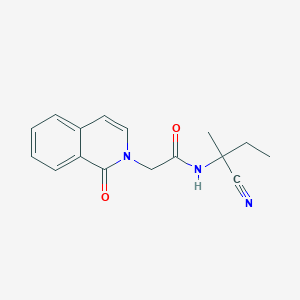
![ethyl 5-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2452656.png)

![N-cyclohexyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2452659.png)
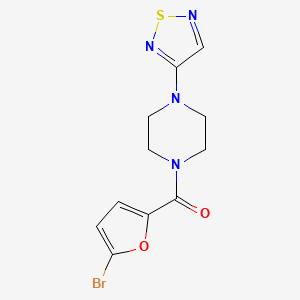
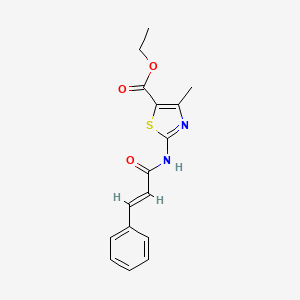
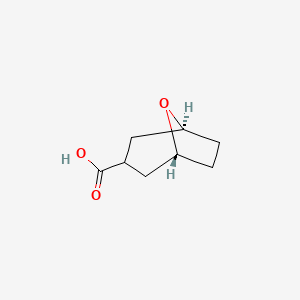
![1-oxo-N-[3-(1H-tetrazol-1-yl)phenyl]-1H-isothiochromene-3-carboxamide](/img/structure/B2452668.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2452669.png)

